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molecular formula C5H6BNO2 B167453 Pyridine-3-boronic acid CAS No. 1692-25-7

Pyridine-3-boronic acid

Cat. No. B167453
M. Wt: 122.92 g/mol
InChI Key: ABMYEXAYWZJVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624944

Procedure details

A solution of 4.0 ml (6.56 g, 42 mmol) of 3-bromopyridine and 9 ml (8 mmol) of trimethylborate in 100 ml of diethyl ether was cooled to -70° C. then treated slowly with 33 ml (83.8 mmol) of a 2.54M tertbutyllithium in pentane solution. After allowing the resulting slurry to warm to room temperature the solvents were evaporated under vacuum. The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution. Several milliters of methylene chloride were added and the mixture was stirred until the oil had dissolved. The aqueous layer was washed with fresh methylene chloride. The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution and the washing was repeated. The pH of the aqueous solution was then lowered to 6.5 with concentrated hydrochloric acid solution. After chilling, this solution was filtered, saturated with sodium chloride, then extracted several times with a 2:1 mixture of diethyl ether and isopropanol. Evaporation of these extracts produced a colorless solid. This material was further purified by dissolving in methanol, evaporating to a thick paste, adding a few milliliters of water, concentrating further under vacuum, then chilling and collecting the crystalline product. Additional product in the aqueous mother liquor was isolated by repeating this process. Thorough drying of this hydrated product at 0.1 mm pressure afforded a fine powder weighing 2.2 g. Elemental analysis and a mass spectrum indicated the product so isolated was primarily the anhydride (tripyridylboroxane).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C[O:9][B:10](OC)[O:11]C.C([Li])(C)(C)C>C(OCC)C.CCCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([B:10]([OH:11])[OH:9])[CH:3]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
9 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred until the oil
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated under vacuum
ADDITION
Type
ADDITION
Details
The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution
ADDITION
Type
ADDITION
Details
Several milliters of methylene chloride were added
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
WASH
Type
WASH
Details
The aqueous layer was washed with fresh methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
After chilling
FILTRATION
Type
FILTRATION
Details
this solution was filtered, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted several times
ADDITION
Type
ADDITION
Details
with a 2:1 mixture of diethyl ether and isopropanol
CUSTOM
Type
CUSTOM
Details
Evaporation of these extracts
CUSTOM
Type
CUSTOM
Details
produced a colorless solid
CUSTOM
Type
CUSTOM
Details
This material was further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in methanol
CUSTOM
Type
CUSTOM
Details
evaporating to a thick paste
ADDITION
Type
ADDITION
Details
adding a few milliliters of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrating further under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
chilling
CUSTOM
Type
CUSTOM
Details
collecting the crystalline product
CUSTOM
Type
CUSTOM
Details
Additional product in the aqueous mother liquor was isolated
CUSTOM
Type
CUSTOM
Details
Thorough drying of this hydrated product at 0.1 mm pressure
CUSTOM
Type
CUSTOM
Details
afforded a fine powder
CUSTOM
Type
CUSTOM
Details
so isolated

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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